(Cyclobutylmethyl)(methyl)amine
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Overview
Description
(Cyclobutylmethyl)(methyl)amine is an organic compound with the molecular formula C₆H₁₃N It is a secondary amine, characterized by a cyclobutylmethyl group attached to a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyclobutylmethyl)(methyl)amine can be synthesized through several methods. One common approach involves the alkylation of methylamine with cyclobutylmethyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{C}_4\text{H}_7\text{CH}_2\text{Cl} \rightarrow \text{C}_4\text{H}_7\text{CH}_2\text{NHCH}_3 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: (Cyclobutylmethyl)(methyl)amine undergoes various chemical reactions, including:
Alkylation: It can be further alkylated to form tertiary amines.
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Oxidation: It can be oxidized to form corresponding imines or nitriles under specific conditions.
Common Reagents and Conditions:
Alkylation: Alkyl halides in the presence of a base.
Acylation: Acid chlorides or anhydrides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Alkylation: Tertiary amines.
Acylation: Amides.
Oxidation: Imines or nitriles.
Scientific Research Applications
(Cyclobutylmethyl)(methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclobutylmethyl)(methyl)amine involves its interaction with various molecular targets. As a secondary amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. The cyclobutylmethyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Cyclobutylamine: Lacks the methyl group, making it less sterically hindered.
Methylamine: Lacks the cyclobutylmethyl group, making it more reactive.
Cyclopropylmethylamine: Similar structure but with a cyclopropyl group instead of cyclobutyl, affecting its chemical properties.
Uniqueness: (Cyclobutylmethyl)(methyl)amine is unique due to the presence of both a cyclobutylmethyl group and a methylamine moiety, which imparts distinct steric and electronic properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
1-cyclobutyl-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-7-5-6-3-2-4-6/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDDLFCSYLTQBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600411 |
Source
|
Record name | 1-Cyclobutyl-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67579-87-7 |
Source
|
Record name | 1-Cyclobutyl-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cyclobutylmethyl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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